

O-304: A Technical Whitepaper on a Novel Pan-AMPK Activator

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: O-304

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Abstract

O-304 is a first-in-class, orally available, small molecule pan-AMPK (AMP-activated protein kinase) activator that has demonstrated significant potential in preclinical and clinical studies for the treatment of type 2 diabetes (T2D) and associated metabolic and cardiovascular complications. Unlike indirect AMPK activators, **O-304** exerts its effect by suppressing the dephosphorylation of the catalytically critical threonine 172 (Thr172) on the AMPK α -subunit, thereby maintaining a sustained state of AMPK activation.^[1] This whitepaper provides an in-depth technical overview of the discovery, mechanism of action, and development of **O-304**, summarizing key preclinical and clinical findings. It includes detailed experimental protocols for pivotal assays and visual representations of the relevant biological pathways and experimental workflows.

Introduction: The Role of AMPK in Metabolic Homeostasis

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic homeostasis.^[2] It is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. AMPK is activated in response to an increase in the cellular AMP:ATP ratio, which signifies a state of low energy. Once activated, AMPK initiates a cascade of downstream signaling events aimed at restoring cellular energy

balance by promoting catabolic processes (e.g., glucose uptake and fatty acid oxidation) and inhibiting anabolic processes (e.g., protein and lipid synthesis).

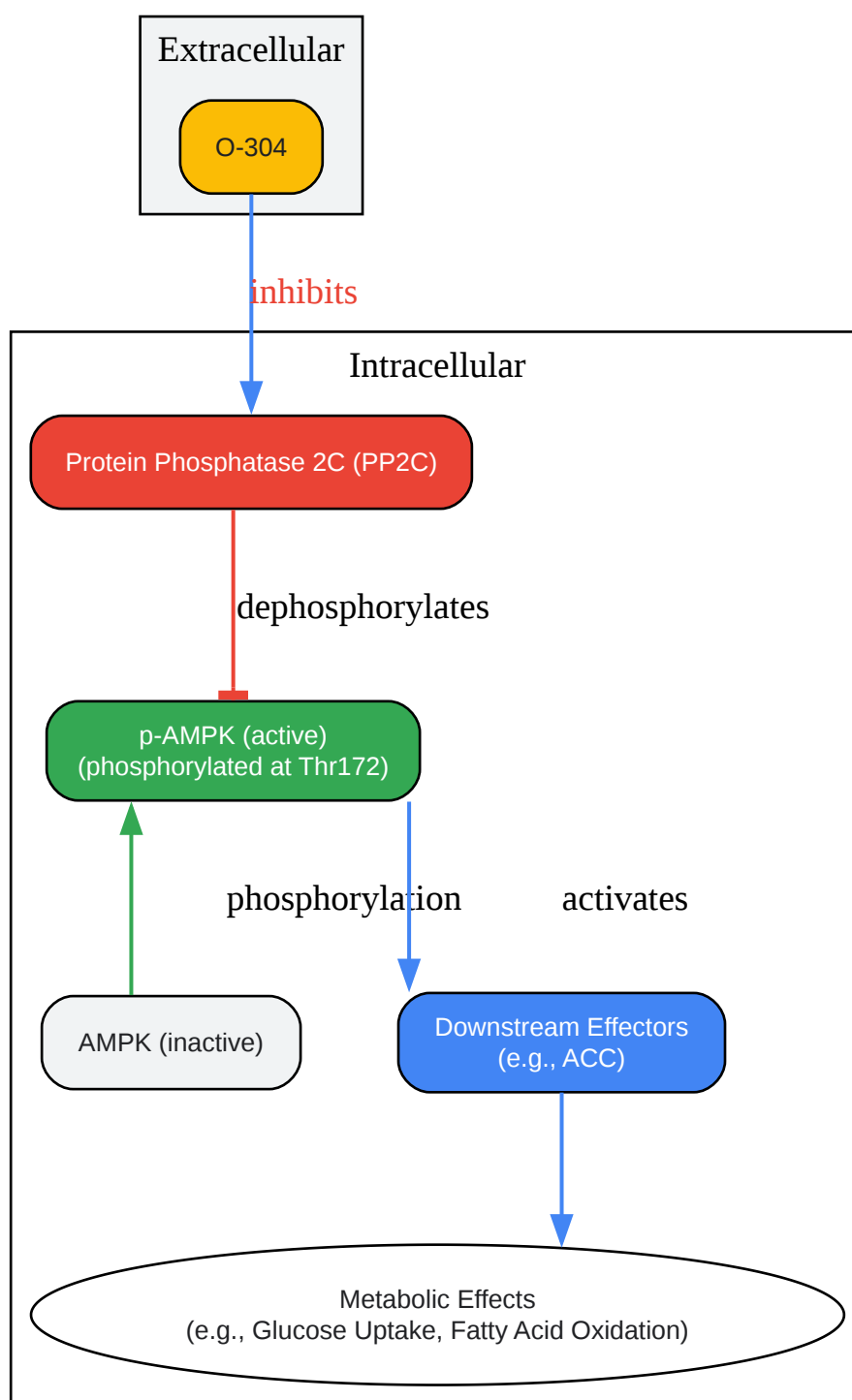
Given its central role in metabolism, AMPK has emerged as a promising therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease. Pharmacological activation of AMPK can mimic the beneficial effects of exercise and caloric restriction.

Discovery of O-304: A Novel Pan-AMPK Activator

O-304 was identified through a cellular screening process designed to discover compounds that could increase the phosphorylation of AMPK at Thr172 without depleting cellular ATP levels.[3] This approach distinguished **O-304** from indirect AMPK activators like metformin, which primarily act by increasing the cellular AMP:ATP ratio.

Mechanism of Action

O-304's unique mechanism of action involves the direct suppression of protein phosphatase 2C (PP2C)-mediated dephosphorylation of phospho-AMPK at the Thr172 residue.[1] This inhibitory action on the phosphatase maintains AMPK in its active, phosphorylated state, leading to sustained downstream signaling.[1] This mode of action makes **O-304** a pan-AMPK activator, as it is effective across different AMPK heterotrimer isoforms.



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Figure 1: Mechanism of Action of **O-304**.

Preclinical Development

In Vitro Studies

O-304 demonstrated the ability to increase the phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC), in a dose-dependent manner in various human cell lines, including skeletal myotubes, hepatocytes, and preadipocytes.

In Vivo Studies in Animal Models

Preclinical studies in diet-induced obese (DIO) mice revealed that **O-304** treatment led to significant improvements in metabolic parameters.

In DIO mice, oral administration of **O-304** prevented and reversed hyperglycemia, hyperinsulinemia, and insulin resistance. These effects were associated with increased glucose uptake in skeletal muscle.

Parameter	Vehicle	O-304	% Change	p-value
Fasting Plasma Glucose	Increased	Attenuated increase	-	<0.05
Fasting Insulin	Increased	Attenuated increase	-	<0.05
HOMA-IR	Increased	Attenuated increase	-	<0.05
Skeletal Muscle Glucose Uptake	Baseline	Increased	-	<0.05

Table 1:
 Summary of
 Preclinical
 Efficacy of O-304
 in Diet-Induced
 Obese Mice.

O-304 treatment in DIO mice also resulted in beneficial cardiovascular effects, including improved left ventricular stroke volume and increased microvascular perfusion, without inducing cardiac hypertrophy.

Clinical Development

Phase I Clinical Trials

Phase I studies in healthy volunteers demonstrated that **O-304** was safe and well-tolerated, with predictable pharmacokinetics.

Phase IIa "TELLUS" Clinical Trial

A 28-day, randomized, double-blind, placebo-controlled Phase IIa proof-of-concept study, known as the TELLUS trial, was conducted in patients with type 2 diabetes who were on a stable dose of metformin. The study evaluated the efficacy, safety, and tolerability of **O-304**.

After 28 days of treatment, **O-304** demonstrated statistically significant improvements in several key metabolic and cardiovascular endpoints compared to placebo.

Endpoint	Placebo Group (n=24)	O-304 Group (n=25)	Change from Baseline (O- 304)	p-value (vs. baseline)
Fasting Plasma Glucose (FPG)	-0.1 mM	-0.6 mM	Reduction	<0.05
HOMA-IR	No significant change	Significant reduction	Improvement in insulin sensitivity	0.0097
Diastolic Blood Pressure	No significant change	Significant reduction	Reduction	<0.05
Systolic Blood Pressure	No significant change	Relative reduction	Reduction	<0.05
Microvascular Perfusion (Calf Muscle)	No significant change	Significant increase	Improvement	<0.05

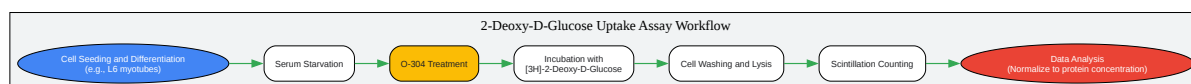
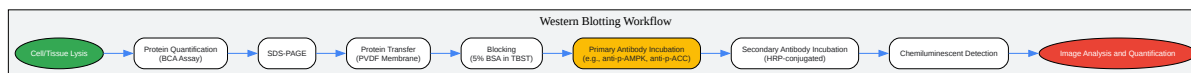
Table 2: Key
Efficacy
Outcomes from
the Phase IIa
TELLUS Trial of
O-304 in Type 2
Diabetes
Patients.

O-304 was well-tolerated in the Phase IIa trial, with no serious adverse events reported.

Experimental Protocols

Western Blotting for p-AMPK and p-ACC

This protocol describes the methodology used to assess the phosphorylation status of AMPK and its downstream target ACC in cell lysates or tissue homogenates.



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- To cite this document: BenchChem. [O-304: A Technical Whitepaper on a Novel Pan-AMPK Activator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609697#the-discovery-and-development-of-o-304]

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